![molecular formula C17H18ClNO5S B2807658 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1421515-58-3](/img/structure/B2807658.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds with diverse biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds have been synthesized via various methods . For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized .Aplicaciones Científicas De Investigación
Occurrence and Environmental Impact
Occurrence, Fate, and Behavior in Aquatic Environments Parabens, closely related to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide, are widely used as preservatives in various products. They are known to be weak endocrine disrupters and are ubiquitous in surface water and sediments due to continuous introduction into the environment. The compounds containing phenolic hydroxyl groups can react with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Industrial and Chemical Applications
Plastic Scintillators and Luminescent Dyes The use of various luminescent dyes in plastic scintillators based on polymethyl methacrylate has been studied. These dyes and their combinations do not alter the scintillation efficiency, optical transparency, or thermal, light, and radiation-damage stability of the scintillators (Salimgareeva & Kolesov, 2005).
HIV-1 Nef Inhibitors In HIV-1 infection treatment, certain compounds structurally similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide have shown promise as potential Nef inhibitors, which is significant due to Nef's role in the pathogenesis of viral infection (Lv, Meng, Zhong, Wan, & Zou, 2020).
Brominated Flame Retardants Novel brominated flame retardants (NBFRs) are increasingly used, and their occurrence, environmental fate, and potential risks have been reviewed, highlighting the need for further research and optimized analytical methods to include all NBFRs. High concentrations of certain NBFRs in indoor environments and consumer goods have raised concerns (Zuiderveen, Slootweg, & de Boer, 2020).
Antioxidant Properties of Chromones Chromones, natural compounds in the human diet, exhibit anti-inflammatory, antidiabetic, antitumor, anticancer, and, importantly, antioxidant properties. The antioxidant properties are crucial for neutralizing active oxygen and halting free radical processes that lead to cell impairment. Structural features contributing to the radical scavenging activity have been identified (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthesis of Cyclic Compounds Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, demonstrating their significance in organic synthesis and the pharmaceutical industry. This includes the development of sequential Nicholas and Pauson-Khand reactions and the production of 2-aminobenzenesulfonamide-containing cyclononyne (Kaneda, 2020) (Kaneda, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQMHLWJUZFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)
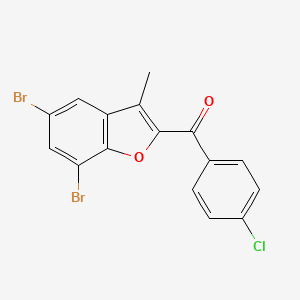
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)
![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)
![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)
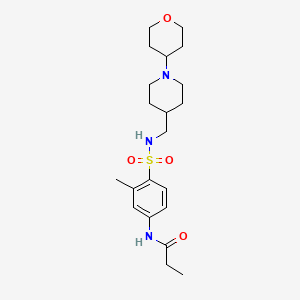

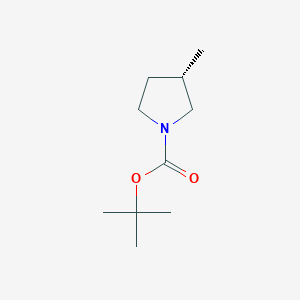
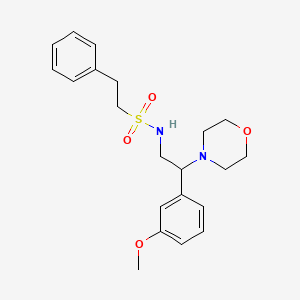
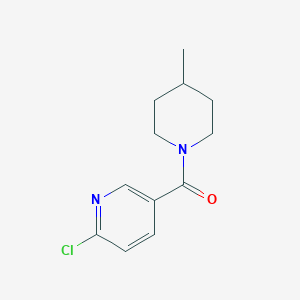
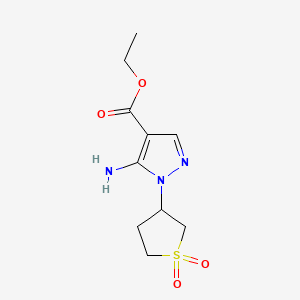
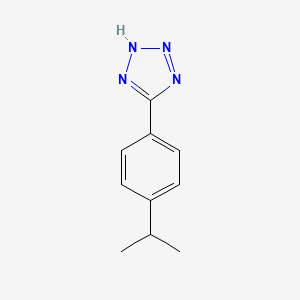
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)